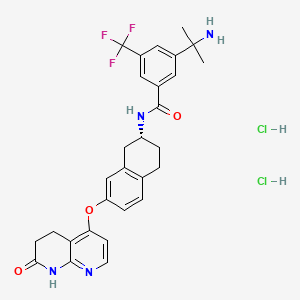
mPEG36-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPEG36-NH2, also known as mPEG36-Amine, is a linear methoxy PEG reagent with a reactive amine (NH2) group . It reacts rapidly with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .
Synthesis Analysis
The synthesis of mPEG36-NH2 involves the reaction of the amine (NH2) group with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Molecular Structure Analysis
The molecular formula of mPEG36-NH2 is C73H149NO36 . It is a linear methoxy PEG reagent with a reactive amine (NH2) group .Chemical Reactions Analysis
The primary chemical reaction involving mPEG36-NH2 is its reaction with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Physical And Chemical Properties Analysis
MPEG36-NH2 has a molecular weight of 1616.95 g/mol . It appears as a white solid and should be stored at -5°C for long-term storage, avoiding light .Applications De Recherche Scientifique
Pegylation
m-PEG36-amine is used in pegylation, a process that involves the attachment of polyethylene glycol (PEG) to molecules and macrostructures, such as a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
Drug Delivery
m-PEG36-amine is used in drug delivery systems. The PEGylation process can increase the molecular weight of the drug, reducing renal clearance, and improving the drug’s stability and solubility .
Surface Modification
m-PEG36-amine is used for the modification of acid-functionalized surfaces. This can improve the surface properties, such as resistance to protein absorption, which is particularly useful in biomedical applications .
Biomolecule Modification
m-PEG36-amine can be used for the modification of free carboxylic acid groups on biomolecules. This can improve the stability and solubility of these biomolecules, and reduce their immunogenicity .
PROTAC Linker
m-PEG36-amine is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins within cells .
Reagent in Research
m-PEG36-amine is a water-soluble long-chain PEG reagent. It is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media .
Mécanisme D'action
Target of Action
m-PEG36-amine, also known as mPEG36-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The m-PEG36-amine linker contains an amino group and a methoxy group on the ends . The amino group can readily react with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond . This allows the m-PEG36-amine linker to connect the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .
Biochemical Pathways
The biochemical pathways affected by m-PEG36-amine are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, m-PEG36-amine can selectively degrade target proteins, affecting the pathways in which these proteins are involved .
Pharmacokinetics
It’s known that the polyethylene glycol (peg) part of the molecule can increase water solubility , which could potentially enhance the bioavailability of the PROTACs
Result of Action
The result of m-PEG36-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease.
Action Environment
The action environment of m-PEG36-amine can influence its efficacy and stability. For instance, factors such as pH and temperature could potentially affect the reactivity of the amino group . Additionally, the presence of other reactive species in the environment could compete with the intended reaction . .
Orientations Futures
MPEG36-NH2 has potential applications in various fields. It can act as a linker for Antibody-Drug Conjugates (ADCs), improving the drug’s solubility and stability . It can passivate nanoparticle surfaces, including those of carbon nanotubes and graphene oxide . It can create a non-immune “stealth” coating for liposomes and micelles . It can increase the hydrodynamic volume of small molecules, including peptides and antibody fragments . It can also increase the water solubility of hydrophobic molecules .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPPTSWMCRRFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H149NO36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1616.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG36-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)
![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)
![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)
